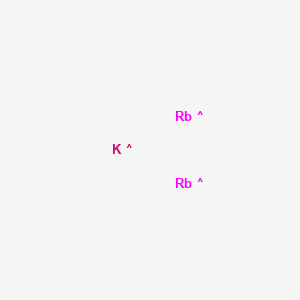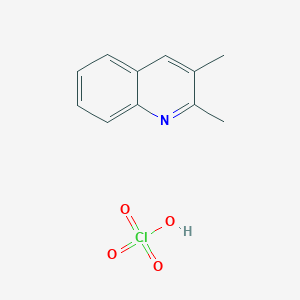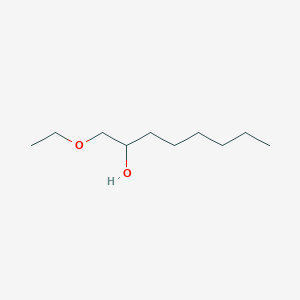
1-Ethoxyoctan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxyoctan-2-OL is an organic compound belonging to the class of alcohols It is characterized by the presence of an ethoxy group attached to an octane chain with a hydroxyl group on the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethoxyoctan-2-OL can be synthesized through the acid-catalyzed rearrangement of 1,2-epoxyoctane. The reaction involves the use of boron trifluoride etherate (BF3:etherate) as a catalyst. The process typically occurs in an ether solvent, leading to the formation of this compound along with other stereoisomers .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar catalytic processes. The choice of catalysts and solvents can be optimized to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxyoctan-2-OL, like other alcohols, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: The hydroxyl group can be substituted with halides or other functional groups using reagents like SOCl2 or PBr3 .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
1-Ethoxyoctan-2-OL has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Its derivatives are used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1-Ethoxyoctan-2-OL involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The ethoxy group contributes to the compound’s hydrophobic character, affecting its solubility and interaction with lipid membranes .
Comparación Con Compuestos Similares
1-Octanol: A primary alcohol with a similar carbon chain length but without the ethoxy group.
2-Octanol: A secondary alcohol with a hydroxyl group on the second carbon but lacking the ethoxy group.
1-Ethoxy-2-propanol: A compound with a shorter carbon chain but similar functional groups.
Uniqueness: 1-Ethoxyoctan-2-OL is unique due to the presence of both an ethoxy group and a hydroxyl group on an octane chain. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and specific reactivity patterns .
Propiedades
Número CAS |
21875-86-5 |
|---|---|
Fórmula molecular |
C10H22O2 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
1-ethoxyoctan-2-ol |
InChI |
InChI=1S/C10H22O2/c1-3-5-6-7-8-10(11)9-12-4-2/h10-11H,3-9H2,1-2H3 |
Clave InChI |
SCLGMYHFRRWRMC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(COCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)
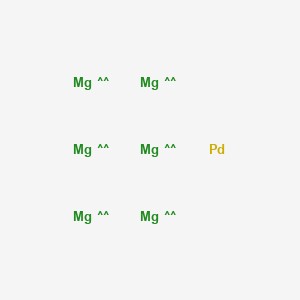
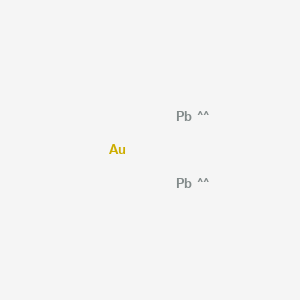

![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)

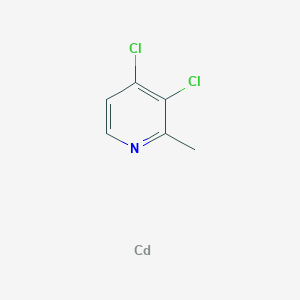
![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)

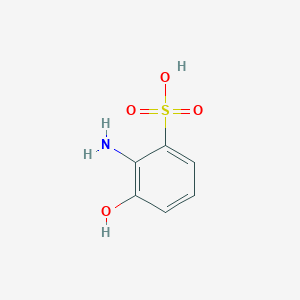

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)
